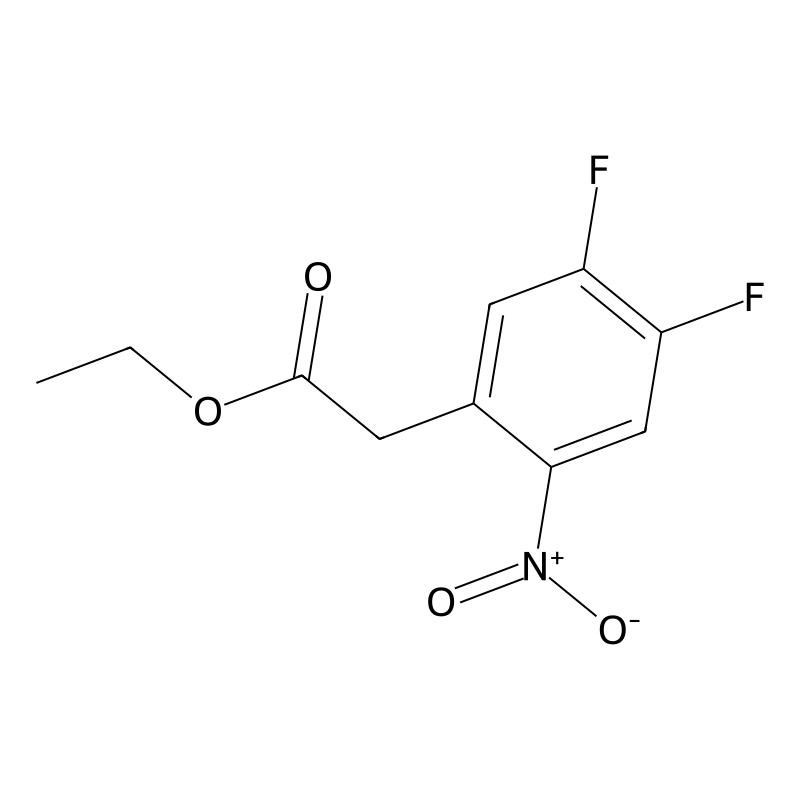

Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate is an organic compound with the molecular formula C10H9F2NO4 and a molecular weight of 245.18 g/mol. This compound features a phenyl ring substituted at positions 4 and 5 with fluorine atoms and at position 2 with a nitro group, along with an ethyl acetate moiety. Its unique structure contributes to its distinct chemical properties and biological activities, making it a subject of interest in various fields of research.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.

- Reduction: The nitro group can be reduced to an amino group, forming derivatives such as ethyl 2-(4,5-difluoro-2-aminophenyl)acetate.

- Nucleophilic Substitution: The presence of fluorine atoms and the nitro group allows for nucleophilic substitution reactions, leading to various substituted derivatives. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate exhibits a range of biological activities. It has been studied for its potential anti-cancer properties, as well as its antibacterial and antifungal activities. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells .

The synthesis of ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate typically involves the reaction of ethyl bromoacetate with 4,5-difluoro-2-nitroaniline under basic conditions. This method allows for the formation of the desired ester through nucleophilic substitution. Purification can be achieved via recrystallization or column chromatography.

Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate has diverse applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates due to its biological activity.

- Agrochemicals: Its antibacterial properties make it suitable for development as a pesticide or herbicide.

- Material Sciences: The compound is utilized in creating specialty chemicals with unique properties .

Studies on the interactions of ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate have revealed its potential effects on various biological pathways. The compound's derivatives may interact with specific enzymes or receptors, influencing cellular processes such as apoptosis in cancer cells. Further research is ongoing to elucidate these mechanisms and their implications in drug development .

Similar Compounds: Comparison

Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-(4-fluoro-2-nitrophenyl)acetate | One fluorine atom at position 4 | Different reactivity due to reduced fluorination |

| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | Chlorine instead of fluorine | Varying electronic effects impacting reactivity |

| Ethyl 2-(4-methylphenyl)acetate | Methyl group instead of nitro group | Altered steric and electronic properties |

These comparisons highlight ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate's unique combination of fluorination and nitro substitution, which influences its reactivity and biological activity compared to its analogs .